4-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide
Description
The compound 4-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide is a heterocyclic sulfone derivative featuring a hexahydrothienopyrazinone core. Its structure includes a benzo[1,3]dioxole (methylenedioxyphenyl) moiety at position 4 and a 3-methoxyphenyl group at position 1. This compound belongs to a class of spiro-fused thienopyrazinones synthesized via cyclocondensation reactions, as described by Shaitanov et al. (2006) .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methoxyphenyl)-6,6-dioxo-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6S/c1-27-16-4-2-3-15(8-16)23-18-12-30(25,26)11-17(18)22(10-21(23)24)9-14-5-6-19-20(7-14)29-13-28-19/h2-8,17-18H,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUQBVVMKBDJMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3CS(=O)(=O)CC3N(CC2=O)CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide (referred to as Compound A ) is a synthetic organic molecule that has garnered attention for its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Composition
- Molecular Formula: C19H20N2O4S
- Molecular Weight: 364.44 g/mol
- IUPAC Name: this compound
Structural Characteristics
The compound features a complex structure that includes a thieno[3,4-b]pyrazine core, which is known for its diverse pharmacological activities. The presence of the benzo[d][1,3]dioxole moiety is significant as it often contributes to enhanced biological interactions.
Research indicates that Compound A exhibits various biological activities including:
- Anticancer Activity: Preliminary studies suggest that the compound may inhibit cell proliferation in various cancer cell lines.
- Antioxidant Properties: The structure suggests potential antioxidant activity, which could be beneficial in mitigating oxidative stress in cells.
Anticancer Activity
A study investigated the effects of similar compounds on breast cancer cell lines (MCF-7, CAMA-1, HCC1954) and reported varying degrees of inhibition. The IC50 values ranged from 0.09 to 157.4 µM across different cell lines, indicating a significant potential for anticancer properties in structurally related compounds .
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| MCF-7 | 0.30 - 157.4 | Moderate inhibition |
| CAMA-1 | 0.16 - 139 | Notable sensitivity |
| SKBR-3 | 0.09 - 93.08 | High sensitivity |
| HCC1954 | 0.51 - 157.2 | Variable response |
Antioxidant Activity
The antioxidant activity of compounds similar to Compound A has been attributed to their ability to generate reactive oxygen species (ROS), leading to apoptosis in cancer cells . This mechanism highlights the importance of further studies to elucidate the specific pathways involved.
Pharmacological Studies
In vivo studies are necessary to confirm the efficacy and safety of Compound A. Animal models may provide insights into its pharmacokinetics and potential therapeutic applications.
Comparison with Similar Compounds
Structural Analogs (Same Core, Varied Substituents)
Compounds sharing the hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide core but differing in substituents at positions 1 and 4 are key comparators. For example:
Key Observations :
- The target compound’s benzo[1,3]dioxole group may confer enhanced lipophilicity compared to alkoxy-substituted analogs like 1h and 2h.
- Methoxy and ethoxy substituents in analogs 1h and 2h exhibit distinct electronic effects, as evidenced by NMR chemical shifts (e.g., δ 3.75 for -OCH₃ vs. δ 4.02 for -OCH₂CH₃) .
Heterocyclic Analogs (Different Cores, Similar Functional Groups)
Compounds with divergent heterocyclic systems but shared sulfone or fused-ring motifs:
Key Observations :
- Sulfone-containing heterocycles (e.g., benzo[f]dithiazepinones) often exhibit improved solubility and metabolic stability compared to non-sulfonated analogs .
- Fused thiazole-pyrimidine derivatives (e.g., compound 11a) show strong IR absorption at ~2219 cm⁻¹ (C≡N), a feature absent in the target compound .
Q & A
Q. What methodologies are critical for optimizing the synthesis of this compound?
Synthesis optimization requires multi-step protocols with controlled reaction conditions. Key steps include:
- Temperature control : Maintaining inert atmospheres (e.g., nitrogen) to prevent oxidation or undesired side reactions .
- Reagent stoichiometry : Precise molar ratios to minimize byproducts (e.g., excess reagents for coupling reactions) .
- Purification : Column chromatography or recrystallization to isolate the target compound, followed by NMR and mass spectrometry (MS) for structural validation . Example: A 76.3% yield was achieved for a structurally similar compound using optimized conditions, with purity confirmed via GCMS and NMR .
Q. Which analytical techniques are essential for structural confirmation?
A combination of spectroscopic and spectrometric methods is required:
- NMR spectroscopy : ¹H and ¹³C NMR to verify proton environments and carbon frameworks (e.g., δ 3.5–4.5 ppm for methoxy groups) .
- IR spectroscopy : Identification of functional groups (e.g., 1705 cm⁻¹ for carbonyl stretches) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ions (e.g., observed vs. calculated m/z discrepancies < 0.005%) .
Advanced Research Questions
Q. How should researchers resolve contradictions in analytical data (e.g., GCMS impurities)?
Discrepancies between theoretical and experimental data (e.g., 2% impurities in GCMS) require:
- Repetition under controlled conditions : Verify reproducibility of synthesis and analysis .
- Advanced chromatography : Use HPLC or preparative TLC to isolate impurities for further characterization .
- Computational modeling : Compare experimental NMR/IR data with simulated spectra of proposed isomers . Example: A related compound showed isomerism due to steric hindrance during ring closure, resolved via X-ray crystallography .
Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
SAR studies involve systematic structural modifications:
- Substituent variation : Replace the benzo[d][1,3]dioxole group with electron-withdrawing/donating groups to assess lipophilicity and bioactivity .
- Biological assays : Test analogs in target-specific models (e.g., antimicrobial or receptor-binding assays) .
- Computational docking : Predict binding affinities using software like AutoDock or Schrödinger .
| Substituent Modification | Impact on Properties | Reference |
|---|---|---|
| Methoxy → Ethoxy | Increased solubility | |
| Benzo[d][1,3]dioxole → Phenyl | Reduced bioactivity |
Q. What experimental designs are suitable for evaluating biological activity?
- In vitro assays : Use cell-based models (e.g., MTT assays for cytotoxicity) or enzyme inhibition studies .
- Dose-response curves : Establish IC₅₀ values with triplicate measurements to ensure statistical validity .
- Control groups : Include positive controls (e.g., known inhibitors) and vehicle-treated samples . Example: Hydrazone derivatives with similar structures showed antimicrobial activity at 10–50 µM concentrations in standardized MIC assays .
Q. How can stability under varying conditions (pH, temperature) be assessed?
- Forced degradation studies : Expose the compound to acidic/basic conditions (e.g., 0.1M HCl/NaOH) and monitor decomposition via HPLC .
- Thermogravimetric analysis (TGA) : Determine thermal stability (e.g., decomposition onset at 239–241°C for a related compound) .
- Light exposure tests : Use UV-Vis spectroscopy to detect photodegradation products .
Methodological Notes
- Data validation : Cross-reference NMR shifts with databases (e.g., SDBS) to confirm assignments .
- Synthetic scalability : Pilot-scale reactions (e.g., 10–100 g batches) require solvent optimization (e.g., ethanol vs. DMF for solubility) .
- Ethical compliance : Adhere to institutional guidelines for biological testing, including cytotoxicity thresholds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
